molecular formula C14H19N3O3 B1356788 Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 411239-11-7

Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1356788
CAS No.: 411239-11-7
M. Wt: 277.32 g/mol
InChI Key: PLIHMLFFBBBIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: This compound (CAS 411239-11-7) features a pyrrolo[2,3-c]pyridine core substituted with a 5-methoxy group, a dimethylaminomethyl side chain at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₄H₁₉N₃O₃ (molar mass: 277.32 g/mol). Key properties include a predicted density of 1.205 g/cm³, boiling point of 430.9°C, and pKa of 12.33. It is a white solid soluble in polar organic solvents like DMF and DCM .

Safety:
Handling requires precautions against dust inhalation (S22) and skin/eye contact (S24/25). It is classified as an irritant .

Properties

IUPAC Name

ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-5-20-14(18)13-10(8-17(2)3)9-6-12(19-4)15-7-11(9)16-13/h6-7,16H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIHMLFFBBBIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=NC=C2N1)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592060
Record name Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411239-11-7
Record name Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Related compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), are known to act as carboxyl activating agents for the coupling of primary amines to yield amide bonds. This suggests that Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate might interact with its targets in a similar manner, leading to changes in the targets’ function.

Pharmacokinetics

Related compounds like edc are known to be water-soluble and typically employed in the 40-60 pH range. This suggests that the compound might have similar properties, which could impact its bioavailability.

Action Environment

Factors such as ph can influence the action of related compounds like edc. Therefore, similar environmental factors might also influence the action of this compound.

Biological Activity

Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, with the CAS number 411239-11-7, is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews the existing literature surrounding its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.31896 g/mol
  • CAS Number : 411239-11-7
  • IUPAC Name : this compound

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

  • COX Inhibition :
    • Preliminary results indicate that this compound exhibits significant inhibition of COX enzymes. For example, one study reported IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, showcasing its potential as an anti-inflammatory agent .
  • In Vivo Studies :
    • In carrageenan-induced paw edema models in rats, compounds similar to this compound demonstrated notable edema inhibition percentages (78.9% to 96%), outperforming standard treatments like celecoxib .

Analgesic Activity

The analgesic properties of this compound have also been examined through various assays:

  • Pain Models :
    • In animal models for pain assessment, the compound showed significant analgesic effects comparable to established analgesics such as indomethacin .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

CompoundStructureIC50 (μM) COX-1IC50 (μM) COX-2
Ethyl 3-(dimethylamino)methyl-19.45 ± 0.0742.1 ± 0.30
Similar derivativesVariousRanges from 19 to >100Ranges from 23 to >100

The presence of electron-donating groups significantly enhances the anti-inflammatory activity of pyrrole derivatives .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of pyrrole-based compounds to evaluate their biological activities:

  • Synthesis Techniques :
    • Recent methodologies include multi-step reactions utilizing catalysts such as Sc(OTf)₃ for the synthesis of pyrrole derivatives .
  • Comparative Studies :
    • Comparative studies with known anti-inflammatory drugs revealed that some synthesized derivatives exhibited superior activity against COX enzymes, with selectivity indices indicating a preference for COX-2 inhibition over COX-1 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimalarial Research :
    Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is structurally related to compounds that target the Plasmodium falciparum protein kinase PfCLK3, which is crucial for the survival of the malaria parasite. Research has shown that inhibitors of this kinase can offer novel therapeutic strategies against malaria. The compound's analogs have been synthesized and evaluated for their activity against P. falciparum, indicating its potential as a lead compound for antimalarial drug development .
  • Kinase Inhibition :
    The compound has been explored for its ability to inhibit various kinases, making it relevant in cancer research. Kinases are pivotal in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. This compound and its derivatives have been characterized for their inhibitory effects on specific kinases, contributing to the understanding of their role in cancer therapy .
  • Arginase Inhibition :
    Recent studies have indicated that the compound may also serve as an arginase inhibitor. Arginase plays a significant role in the urea cycle and immune response modulation. Inhibitors of arginase can have therapeutic implications in conditions such as cancer and cardiovascular diseases by altering nitric oxide production and promoting T-cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

Structural FeatureImpact on Activity
Dimethylamino GroupEnhances lipophilicity and binding affinity
Methoxy SubstitutionInfluences solubility and metabolic stability
Pyrrolidine CoreEssential for kinase interaction

Research has demonstrated that modifications to these structural features can significantly affect the compound's potency and selectivity against various targets .

Case Studies

  • Antimalarial Activity :
    A study evaluated several analogs of this compound against chloroquine-sensitive strains of P. falciparum. The most potent analog exhibited an IC50 value indicating strong antimalarial activity, validating the compound's potential as a lead for further development .
  • Cancer Therapeutics :
    In preclinical trials, derivatives of this compound were tested for their ability to inhibit specific kinases involved in tumor growth signaling pathways. The results showed promising inhibition rates, suggesting a pathway toward developing targeted therapies for various cancers .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and selected analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield Applications
Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-OCH₃, 3-(N(CH₃)₂CH₂) C₁₄H₁₉N₃O₃ 277.32 Not detailed in evidence N/A Drug intermediate, anticancer research
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) 5-OCH₃ C₁₁H₁₂N₂O₃ 220.22 Hydrogenation of 8c,d over Pd/C in EtOH 85% Intermediate for heterocyclic derivatives
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Cl, pyrrolo[2,3-b]pyridine core C₁₀H₉ClN₂O₂ 224.65 Not detailed N/A Unspecified bioactive intermediate
Ethyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-methyl-5-nitro-pyrrolo[2,3-b]pyridine-2-carboxylate 5-NO₂, 1-CH₃, 3-(dimethylamino methylidene) C₁₅H₂₀N₆O₄ 348.36 Multistep synthesis involving nitro groups N/A Screening compound for drug discovery

Key Differences and Implications

Core Structure Variations :

  • The target compound and 9c share the pyrrolo[2,3-c]pyridine core, whereas others (e.g., 5-chloro analogue) feature a pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine core. These positional isomers influence electronic properties and binding affinity to biological targets .

Substituent Effects: Methoxy vs. Dimethylaminomethyl Side Chain: Unique to the target compound, this group introduces basicity and hydrogen-bonding capability, likely enhancing interactions with enzymes or receptors in pharmacological contexts .

Synthetic Accessibility: 9c is synthesized via straightforward hydrogenation (85% yield), while the target compound’s dimethylaminomethyl group likely requires more complex alkylation or Mannich reactions, though specifics are absent in the evidence .

Bioactivity Potential: The dimethylaminomethyl and methoxy groups in the target compound suggest dual modulation of hydrophobicity and polarity, advantageous for crossing cell membranes in anticancer applications. In contrast, nitro-substituted analogues (e.g., ) may serve as prodrugs activated via reduction.

Research Findings and Data Gaps

  • Crystallographic Data: No structural data (e.g., X-ray) are provided for the target compound, unlike analogues like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, which were characterized via SHELX programs .
  • Pharmacological Studies : While the target compound is hypothesized for anticancer use, explicit in vitro or in vivo data are lacking. In contrast, sumatriptan-related compounds (e.g., USP Reference Standards) have well-documented biological roles .

Preparation Methods

Synthesis of Pyrrolo[2,3-c]pyridine Core and Ester Formation

The pyrrolo[2,3-c]pyridine core is commonly synthesized via cyclization reactions involving substituted pyridine derivatives and appropriate amine or aldehyde precursors. The ethyl ester at the 2-carboxylate position is typically introduced through esterification reactions or by using ethyl ester-containing starting materials.

One reported method involves hydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate in ethanol with 10% palladium on activated carbon under mild hydrogen pressure (2 bar) at 20°C for 3 hours. The reaction mixture is filtered and concentrated to yield ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a solid, which serves as a key intermediate for further functionalization.

Introduction of the Methoxy Group

The methoxy substituent at the 5-position can be introduced via nucleophilic aromatic substitution or methylation of hydroxy precursors. For example, starting from a hydroxy-substituted pyrrolo[2,3-c]pyridine intermediate, methylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride) can afford the 5-methoxy derivative.

In one procedure, sodium hydride is added to a solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester in N,N-dimethylacetamide at room temperature, followed by the addition of 2-bromoethyl methyl ether. The mixture is stirred overnight, then worked up to isolate the methoxy-substituted ester in 71% yield.

Installation of the Dimethylaminomethyl Group

The dimethylaminomethyl group at the 3-position is introduced typically via Mannich-type reactions or reductive amination involving the corresponding aldehyde or halomethyl derivatives.

A common approach is the reaction of the 3-position of the pyrrolo[2,3-c]pyridine ring with formaldehyde and dimethylamine under controlled conditions to form the dimethylaminomethyl substituent. This can be achieved by treating the 3-position with paraformaldehyde and dimethylamine in a suitable solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Alternatively, alkylation of the 3-position with a suitable halomethyl dimethylamine derivative under basic conditions can be employed.

Purification and Characterization

After synthesis, purification is generally performed by filtration, extraction, and chromatographic techniques such as flash column chromatography using silica gel with appropriate eluents (e.g., heptane:ethyl acetate mixtures). The final compound is typically isolated as a solid or oil and characterized by ^1H NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Step Reaction Conditions Yield (%) Notes
Hydrogenation to form core ester Ethanol, Pd/C (10%), H2 2 bar, 20°C, 3 h ~77 Intermediate for further functionalization
Methoxy introduction NaH, N,N-dimethylacetamide, 2-bromoethyl methyl ether, rt, overnight 71 Methylation step to install 5-methoxy group
Dimethylaminomethyl installation Formaldehyde + dimethylamine, ethanol, rt to 50°C, several hours Variable Mannich-type reaction or alkylation approach
Purification Filtration, extraction, silica gel chromatography - Ensures compound purity and isolation
  • The ^1H NMR spectra of intermediates and final products show characteristic chemical shifts consistent with the pyrrolo[2,3-c]pyridine core and substituents. For example, aromatic protons appear between 7.2–8.5 ppm, methoxy protons near 3.7 ppm, and ethyl ester protons as triplets and quartets around 1.4 and 4.4 ppm respectively.

  • Mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the molecular weight of 277.32 g/mol for the target compound.

  • Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures completion and purity during synthesis.

The preparation of Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves a multi-step synthetic strategy combining hydrogenation, methylation, and Mannich-type functionalization reactions. Careful control of reaction conditions, use of appropriate catalysts and reagents, and thorough purification are critical to obtaining the compound in high purity and yield. The methods are supported by extensive characterization data confirming the structure and chemical integrity of the final product.

This synthesis framework provides a reliable basis for producing this compound for further research or pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example, a pyrrolo[2,3-c]pyridine core is first functionalized with a methoxy group at the 5-position, followed by dimethylaminomethylation at the 3-position using reductive amination (e.g., formaldehyde and dimethylamine in the presence of NaBH3_3CN). Ethyl esterification is typically achieved via nucleophilic acyl substitution. Key optimizations include:

  • Temperature control (e.g., 0–5°C during amination to minimize side reactions).
  • Use of Pd(PPh3_3)4_4 catalysts for cross-coupling steps in anhydrous toluene/EtOH .
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradient).
    • Data : Similar compounds (e.g., Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) report yields of 21–28% under analogous conditions .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H NMR (400 MHz, DMSO-d6_6) should show characteristic signals: δ ~13.3 ppm (NH pyrrole), δ ~4.2 ppm (ester CH2_2), and δ ~3.8 ppm (methoxy OCH3_3). Dimethylamino groups typically appear as singlets at δ ~2.3 ppm .
  • X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. For example, twinned data can be handled via HKLF5 format in SHELXL .
    • Data : Related pyrrolo-pyridine derivatives have reported R-factors < 0.05 for high-resolution structures .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyridine derivatives, such as unexpected IC50_{50} variability?

  • Methodology :

  • Batch consistency : Verify purity via HPLC (e.g., >98% purity as in ) and assess stereochemical stability (e.g., chiral HPLC for enantiomer separation).
  • Target engagement assays : Use SPR (surface plasmon resonance) to measure direct binding affinities, reducing false positives from off-target effects.
  • Meta-analysis : Compare datasets across structural analogs (e.g., 5-methoxy vs. 5-chloro substituents) to identify substituent-specific trends .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and binding modes of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution, focusing on the dimethylaminomethyl group’s nucleophilicity.
  • Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2 or EGFR). Key residues (e.g., hinge region Lys/Arg) should form hydrogen bonds with the pyrrole NH or ester carbonyl .
    • Data : Similar compounds show binding energies of −8.5 to −10.2 kcal/mol in kinase docking simulations .

Key Research Challenges

  • Synthetic bottlenecks : Low yields in esterification steps due to steric hindrance from the dimethylaminomethyl group. Mitigation: Use bulkier leaving groups (e.g., triflate) to enhance reactivity .
  • Biological assay variability : Contradictory IC50_{50} values may arise from solvent-dependent aggregation. Solution: Include 0.01% Tween-20 in assay buffers to prevent nonspecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.